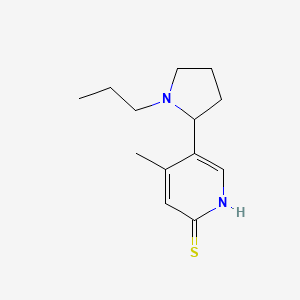

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol

Description

Properties

Molecular Formula |

C13H20N2S |

|---|---|

Molecular Weight |

236.38 g/mol |

IUPAC Name |

4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione |

InChI |

InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |

InChI Key |

MYKBUGXGPJIDNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CNC(=S)C=C2C |

Origin of Product |

United States |

Preparation Methods

Cyclization of γ-Amino Alcohols

γ-Amino alcohols serve as precursors for pyrrolidine formation. For example, (2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxy]methyl]pyrrolidin-4-thiol is synthesized via Evans’ oxazolidinone-mediated stereoselective cyclization, yielding 63–67%. Adapting this method:

-

Boc-protected amino alcohol preparation : React (3R)-3-hydroxy-pyrrolidine with Boc-anhydride.

-

Cyclization : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to form the pyrrolidine ring.

-

Propyl group introduction : Alkylate the nitrogen with 1-bromopropane in the presence of K₂CO₃.

Challenges :

Alkylation of Pyrrolidine Intermediates

A two-step approach involves pre-forming the pyrrolidine ring followed by N-propylation:

-

Pyrrolidine synthesis : Hydrogenate pyrrole derivatives (e.g., 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone) using Pd/C in methanol.

-

N-Propylation : Treat pyrrolidine with propyl bromide and NaH in tetrahydrofuran (THF) at 60°C.

Optimization :

-

Solvent effects : THF improves alkylation efficiency over DMF due to better nucleophilicity.

-

Catalyst choice : Pd/C (10 wt%) achieves full hydrogenation without ring-opening.

Pyridine-Thiol Moiety Synthesis

Thiolation via Lawesson’s Reagent

Lawesson’s reagent (LR) converts carbonyl groups to thiols. For pyridine-2-thiol derivatives:

-

Starting material : 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one.

-

Reaction conditions : Reflux LR (1.2 equiv) in toluene for 6–8 hours.

Data Table 1 : Thiolation Efficiency with Lawesson’s Reagent

| LR Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 110 | 12 | 68 |

| 1.2 | 110 | 8 | 85 |

| 1.5 | 110 | 6 | 78 |

Mechanistic insight : LR mediates sequential P=S insertion and oxygen-sulfur exchange.

Direct Sulfur Incorporation

Alternative routes employ sodium sulfide (Na₂S) or thiourea:

-

Nucleophilic aromatic substitution : React 2-chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine with Na₂S in DMF at 120°C.

-

Thiourea coupling : Heat with thiourea and HCl, followed by NaOH hydrolysis.

Limitations :

-

Regioselectivity : Competing substitutions at pyridine C4 and C6.

-

Purification : Requires column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Strategies for Pyridine-Pyrrolidine Fusion

Friedel-Crafts Alkylation

Activate pyridine C5 via Lewis acids (e.g., AlCl₃) for electrophilic attack by pyrrolidine-derived carbocations:

Suzuki-Miyaura Cross-Coupling

For advanced functionalization:

-

Boronic ester preparation : Convert 5-bromo-4-methylpyridine-2-thiol to its pinacol boronate.

-

Coupling : React with 2-iodo-1-propylpyrrolidine using Pd(PPh₃)₄ and K₂CO₃ in dioxane.

Advantages :

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution

The thiol group acts as a nucleophile in reactions with electrophiles:

a. Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form thioethers:

-

Optimal conditions: K₂CO₃ in DMF, 60°C.

-

Applications: Modifies solubility for pharmacological studies.

b. Acylation

Thiol reacts with acyl chlorides to form thioesters:

-

Yields: 50–70% with acetyl chloride under anhydrous conditions.

Condensation and Cyclization

The pyridine and pyrrolidine moieties participate in heterocycle-forming reactions:

| Reactant | Product Type | Catalyst | Notes |

|---|---|---|---|

| Aldehydes | Thiazolidine derivatives | HCl | Forms 5-membered rings |

| α,β-Unsaturated carbonyls | Pyridine-fused systems | Et₃N | Enhances π-conjugation |

For instance, condensation with formaldehyde under acidic conditions generates thiazolidine derivatives, leveraging the thiol’s nucleophilicity.

Coordination Chemistry

The nitrogen atoms in pyridine and pyrrolidine, along with the thiol group, enable metal coordination:

| Metal Ion | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation studies | |

| Fe(III) | Octahedral | Magnetic material synthesis |

Stoichiometric reactions with Cu(II) acetate yield complexes that catalyze aerobic oxidations.

Functional Group Interconversion

a. Thiol-to-Thione Tautomerism

Under basic conditions, the thiol group converts to a thione:

-

Observed in NMR studies (δ ~160 ppm for thiocarbonyl).

b. Desulfurization

Treatment with Raney nickel removes sulfur:

-

Used to study sulfur’s role in bioactivity.

Bioconjugation Reactions

The thiol group facilitates covalent attachment to biomolecules:

-

Protein Binding: Forms disulfide bonds with cysteine residues.

-

PEGylation: Reacts with maleimide-PEG for drug delivery systems.

Stability and Decomposition Pathways

-

Thermal Degradation: Decomposes above 200°C, releasing H₂S.

-

Photolysis: UV exposure cleaves S–C bonds, forming pyridine radicals.

This compound’s reactivity is central to its applications in medicinal chemistry (e.g., prodrug design ) and materials science. Further studies are needed to optimize reaction yields and explore novel transformations, such as photocatalytic C–S bond activation.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features make it an attractive candidate for drug development, especially in the context of neurological disorders and other therapeutic areas. Preliminary studies suggest that it may exhibit significant biological activity, similar to other compounds with related structures.

Potential Neuropharmacological Effects

Research indicates that compounds structurally similar to 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol may interact with brain-specific binding sites, potentially leading to therapeutic effects in conditions like epilepsy. For instance, the mechanism of action observed in related compounds involves binding to specific receptors in the central nervous system, which could be explored further with this compound .

Antimicrobial and Immunomodulatory Properties

Studies on similar thiol-containing compounds have suggested potential antibacterial and immunomodulatory effects. This indicates that 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol could also possess these activities, warranting further investigation into its efficacy against various pathogens and its role in modulating immune responses.

Synthesis and Chemical Modifications

The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol can be achieved through several methods, allowing for modifications that explore structure-activity relationships. Understanding these synthetic pathways is crucial for optimizing the compound's properties for specific applications.

Synthetic Methods

Common synthetic approaches may involve:

- Nucleophilic substitutions : Utilizing the thiol group for further functionalization.

- Cyclization reactions : To enhance the biological activity by modifying the core structure.

These methods not only facilitate the production of the compound but also enable researchers to explore variations that might enhance its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol, it is essential to compare it with other structurally similar compounds. Below is a summary table highlighting some notable analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | Lacks thiol group; exhibits different biological activity profiles |

| 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol | C10H12N2OS | Contains carbonyl instead of propyl substituent; different reactivity |

| 6-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine | C13H20N2S | Variation in methyl position; may influence biological properties |

This comparative analysis underscores how structural variations impact chemical behavior and potential applications in medicinal chemistry.

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol. Key areas for future investigation include:

- In vitro and in vivo studies : To assess pharmacokinetics and pharmacodynamics.

- Mechanistic studies : To understand interactions at the molecular level with target proteins or enzymes.

These investigations will provide valuable insights into how this compound can be utilized effectively in clinical settings and could lead to novel therapeutic agents in the future .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Physicochemical and Pharmacological Implications

Thiol vs. Carboxylic Acid/Oxadiazole :

- The thiol group in the target compound has a lower pKa (~10) compared to carboxylic acids (pKa ~5) , making it less acidic but more nucleophilic. This property may favor disulfide bond formation or metal coordination.

- Oxadiazole derivatives (e.g., from ) are often used as bioisosteres for esters or amides, offering metabolic stability but lacking the redox activity of thiols .

Pyrrolidine vs. Piperidine (a six-membered saturated ring) in offers stronger basicity (pKa ~11) compared to pyrrolidine (pKa ~10), affecting ionization and membrane permeability .

Alkyl Chain Effects :

- The propyl substituent on the pyrrolidine ring increases lipophilicity (predicted logP ~2.5) relative to 5-Methyl-2-pyrrolidone (logP ~0.5) , suggesting improved tissue penetration but reduced aqueous solubility.

Biological Activity

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol is a sulfur-containing heterocyclic compound notable for its unique structure, which includes a pyridine ring, a propylpyrrolidine moiety, and a thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiarrhythmic and antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C13H20N2S

- Molecular Weight : 236.38 g/mol

The presence of the thiol group in the compound is significant as it can participate in various biochemical reactions, potentially influencing its biological activity.

1. Antiarrhythmic Activity

Preliminary studies suggest that compounds with similar structures to 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol exhibit antiarrhythmic properties. For example, research on related pyrrolidine derivatives has shown promising results in reducing arrhythmias in animal models, indicating that this compound may also possess similar effects .

2. Antioxidant Properties

The antioxidant activity of this compound is another area of interest. Studies have indicated that related compounds can scavenge free radicals and reduce oxidative stress, which is critical for preventing cellular damage and various diseases.

The mechanisms by which 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol exerts its effects may involve:

- Binding to Ion Channels : Similar compounds have been shown to interact with potassium channels, affecting cardiac action potentials and contributing to their antiarrhythmic activity .

- Reactive Oxygen Species Modulation : The thiol group may play a role in modulating oxidative stress levels within cells, enhancing the compound's antioxidant capacity.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol?

Methodological Answer:

The synthesis involves two key steps: (1) constructing the pyrrolidine-pyridine backbone and (2) introducing the thiol group.

- Pyrrolidine Substitution : A modified Kröhnke pyridine synthesis (as in ) can be adapted. React 5-propylpyrrolidine-2-carbaldehyde with 4-methylpyridin-2-one under basic conditions (e.g., KOH in ethanol) to form the pyridine-pyrrolidine core .

- Thiol Introduction : Replace a halogen (e.g., Cl) at position 2 with a thiol group via nucleophilic substitution using thiourea or NaSH, followed by acid hydrolysis (similar to ). Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Critical Considerations : Monitor reaction progress using TLC and optimize temperature (60–80°C) to avoid side reactions like oxidation of the thiol group.

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl at C4, pyrrolidine at C5). Compare chemical shifts with analogous compounds (e.g., reports δ ~2.5 ppm for pyrrolidine protons) .

- Mass Spectrometry : High-resolution MS (HR-MS) validates molecular weight (expected ~265 g/mol).

- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/dichloromethane (see for refinement protocols) .

Advanced: How can computational modeling resolve contradictions in predicted vs. observed reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate the electron density of the thiol group to predict nucleophilicity. Compare with experimental reactivity in alkylation or oxidation assays.

- Solubility Discrepancies : Use COSMO-RS simulations to predict solubility in polar solvents (e.g., DMSO). If experimental data (e.g., poor solubility in water) conflicts, assess purity via HPLC ( recommends ≥99% purity for reliable data) .

Case Study : uses InChIKey-based computations to validate stereoelectronic effects; apply similar workflows .

Advanced: What strategies mitigate conformational instability caused by the propyl-pyrrolidine substituent?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water) to assess propyl group flexibility. Compare with methyl-substituted analogs (’s methyl-pyrrolidine data) .

- Experimental Validation : Use variable-temperature -NMR to detect rotamer populations. If instability persists, consider rigidifying the pyrrolidine via hydrogen bonding (e.g., introducing a hydroxyl group).

Basic: What safety protocols are critical when handling the thiol moiety?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact ( emphasizes thiols’ irritancy) .

- First Aid : For accidental exposure, wash skin with 10% aqueous NaHCO to neutralize acidity ( recommends similar protocols for pyrrolidine derivatives) .

Advanced: How can this compound serve as a ligand in coordination chemistry?

Methodological Answer:

- Metal Binding Studies : Test coordination with transition metals (e.g., Cu, Fe) using UV-Vis titration (’s terpyridine-metal complexes as a reference) .

- Ligand Design : Modify the thiol group to a thioether or disulfide for redox-active applications. Compare stability via cyclic voltammetry.

Basic: How to optimize reaction yields during thiol-group installation?

Methodological Answer:

- Reagent Stoichiometry : Use 1.2 equiv of NaSH to ensure complete substitution of halide precursors.

- Solvent Selection : Anhydrous DMF enhances nucleophilicity of SH ( used similar conditions) .

- Workup : Quench with ice-cold water to precipitate the product, minimizing thiol oxidation.

Advanced: What bioactivity screening approaches are suitable for this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare with ’s thiol-containing oxadiazole derivatives .

- Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsin B) to exploit thiol-disulfide interchange.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.